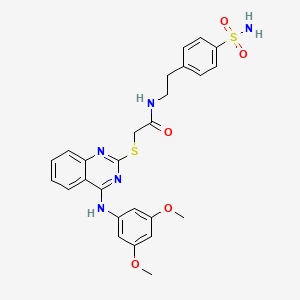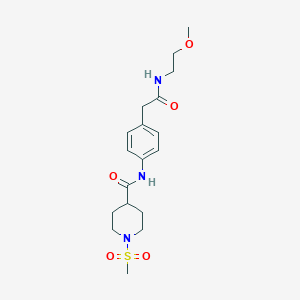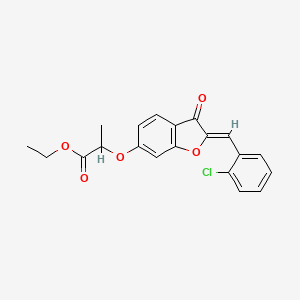
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional theory methods . For example, the Schiff base compound “(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline” has been studied, revealing important properties such as the electric dipole moment, polarizability, and the first hyperpolarizability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using various computational methods . For instance, the compound “Anilino { [ (Z)- (2-chlorobenzylidene)amino]oxy}methanone” has a predicted density of 1.2±0.1 g/cm3, boiling point of 377.21°C, and a water solubility at 25°C of 5.877 mg/L .Scientific Research Applications
-
Antioxidant Activity
- Field : Pharmaceutical Sciences
- Application : The compound is similar to a series of coumarin-chalcone hybrid molecules synthesized for their antioxidant potential .
- Method : The compounds were synthesized using various aromatic aldehydes. The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses .
- Results : Some compounds exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
-
Optical Properties
- Field : Material Science
- Application : A similar compound, 4-(2-chlorophenyl)-2-oxo-2H-chromene-3-carbonitriles, was synthesized and its optical properties were studied .
- Method : The compound was synthesized from CS gas [2-(2-chlorobenzylidene)-malononitrile] .
- Results : The synthesized compounds revealed strong fluorescence in the violet and blue regions .
-
Pharmaceutical Research
- Field : Pharmaceutical Sciences
- Application : A compound with a similar structure, N-(2-(2-(2-CHLOROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-3-METHYLBENZAMIDE, is available for early discovery researchers as part of a collection of rare and unique chemicals .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The results or outcomes obtained are not specified .
-
Material Science
- Field : Material Science
- Application : A procedure has been developed for the conversion of the CS gas [2-(2-chlorobenzylidene)-malononitrile] to new 3-cyanocoumarin derivatives, 4-(2-chlorophenyl)-2-oxo-2H-chromene-3-carbonitriles .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The synthesized compounds have revealed strong fluorescence in the violet and blue regions .
-
Chemical Research
- Field : Chemical Sciences
- Application : A compound with a similar structure, N-(2-(2-(2-CHLOROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-3-METHYLBENZAMIDE, is available for early discovery researchers as part of a collection of rare and unique chemicals .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The results or outcomes obtained are not specified .
-
Optical Properties
- Field : Material Science
- Application : A procedure has been developed for the conversion of the CS gas [2-(2-chlorobenzylidene)-malononitrile] to new 3-cyanocoumarin derivatives, 4-(2-chlorophenyl)-2-oxo-2H-chromene-3-carbonitriles .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The synthesized compounds have revealed strong fluorescence in the violet and blue regions .
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKLXWDHUOEJD-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

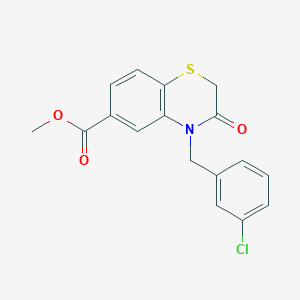
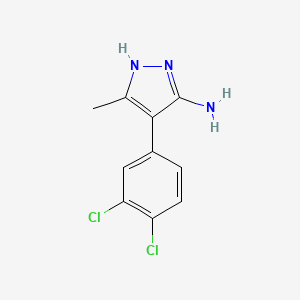
![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)
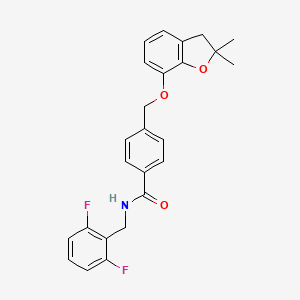
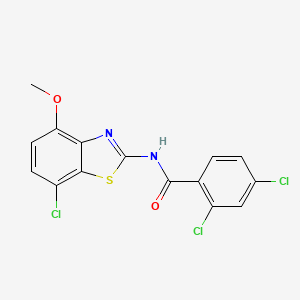
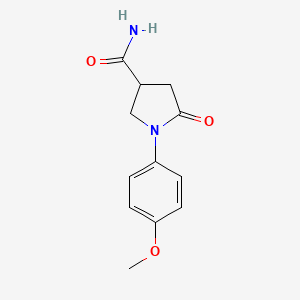
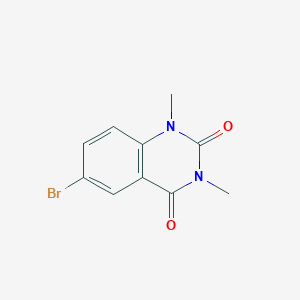
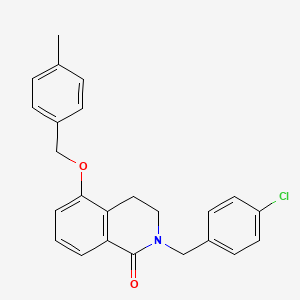
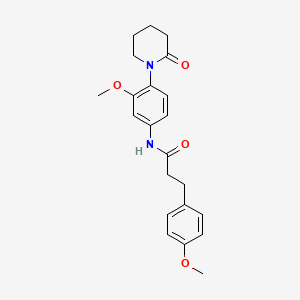
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)
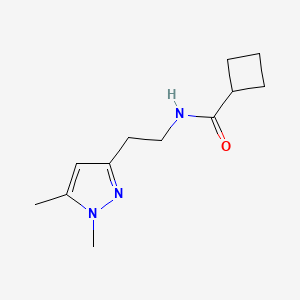
![N-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2707066.png)
